

GZR18 (Bofanglutide): A Technical Overview of its Physicochemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GLP-1R agonist 18

Cat. No.: B12383953

[Get Quote](#)

Introduction

GZR18, also known as Bofanglutide, is an investigational long-acting analogue of glucagon-like peptide-1 (GLP-1) developed by Gan & Lee Pharmaceuticals.[1][2] As a GLP-1 receptor agonist, GZR18 is being evaluated for the treatment of type 2 diabetes mellitus (T2DM) and for weight management in individuals with obesity or who are overweight.[3][4] Preclinical and clinical studies have demonstrated its potential to improve glycemic control, reduce body weight, and positively impact cardiometabolic risk factors.[5] This document provides a detailed technical guide on the physicochemical properties, mechanism of action, and experimental protocols related to GZR18.

Physicochemical and Pharmacodynamic Properties

GZR18 is a peptide-based therapeutic designed for extended duration of action. Its properties have been characterized through various in vitro and in vivo studies.

Property	Value	Species/System	Citation
Mechanism of Action	Glucagon-like peptide-1 receptor (GLP-1R) agonist	N/A	
EC50	0.677 nM	Human GLP-1 receptor-expressing cell lines	
Modality	Peptide / Protein	N/A	
Solubility	In H2O: 9.09 mg/mL (2.19 mM) with sonication and pH adjustment to 2 with 1 M HCl. In DMSO: < 1 mg/mL (insoluble or slightly soluble)	N/A	
Binding Affinity	Similar binding affinity for Human Serum Albumin (HSA) and GLP-1 receptor compared to semaglutide and liraglutide.	Human	

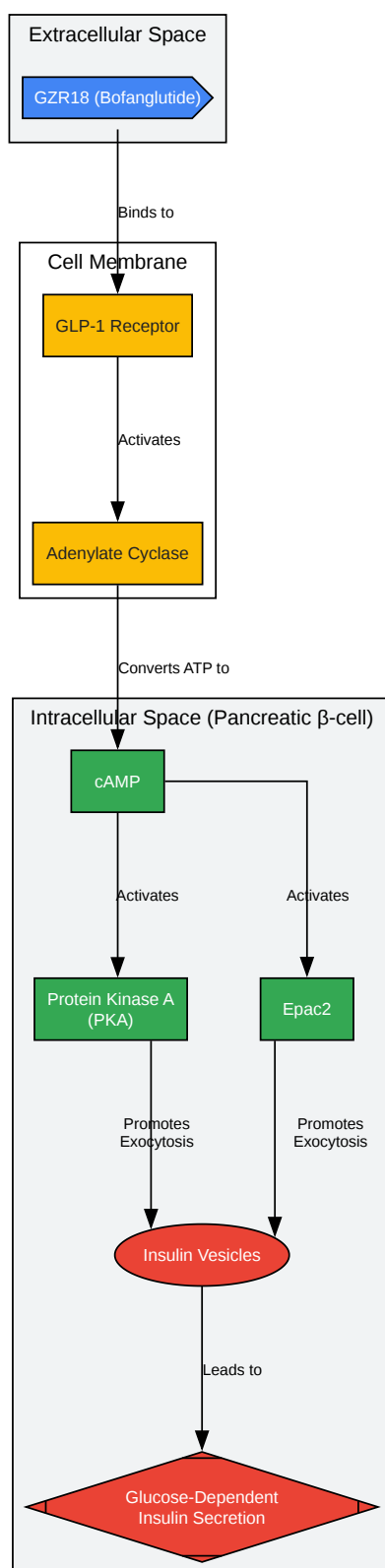
Pharmacokinetic Properties

Pharmacokinetic profiles for GZR18 have been established in animal models and human clinical trials, supporting its development as a long-acting therapeutic.

Parameter	Value	Species/System	Route of Administration	Citation
Terminal Half-life (T1/2)	61.3 hours	Cynomolgus monkeys	Intravenous/Subcutaneous	
Terminal Half-life (T1/2)	Approximately 7 days	Healthy human subjects	Subcutaneous	
Maximal Concentration (Cmax)	527 nmol L-1	Cynomolgus monkeys	Intravenous/Subcutaneous	
Time to Cmax (Tmax)	14 hours	Cynomolgus monkeys	Intravenous/Subcutaneous	
Time to Cmax (Tmax)	72 to 96 hours (median)	Healthy American subjects	Subcutaneous	
Time to Cmax (Tmax)	60 to 72 hours (mean)	Healthy Chinese subjects	Subcutaneous	

Mechanism of Action and Signaling Pathway

As a GLP-1 receptor agonist, GZR18 mimics the action of the endogenous incretin hormone GLP-1. Upon binding to the GLP-1 receptor, primarily located on pancreatic β -cells, GZR18 initiates a signaling cascade that results in glucose-dependent insulin secretion. This glucose-dependent mechanism lowers the risk of hypoglycemia compared to other insulinotropic agents. The activation of the GLP-1 receptor also leads to other beneficial metabolic effects, including the suppression of glucagon secretion, delayed gastric emptying, and promotion of satiety, which contributes to weight loss.



[Click to download full resolution via product page](#)

GZR18 activates the GLP-1R pathway in pancreatic β-cells.

Experimental Protocols

The physicochemical and biological properties of GZR18 have been determined through a series of standardized in vitro and in vivo experiments.

In Vitro Receptor Activation Assay

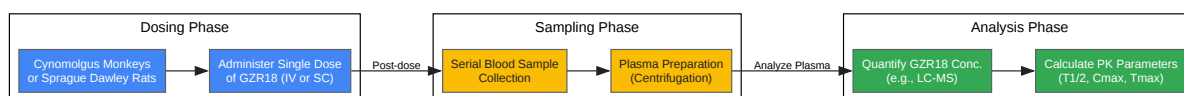
- Objective: To determine the potency of GZR18 in activating the human GLP-1 receptor.
- Methodology:
 - A cell line engineered to express the human GLP-1 receptor was used.
 - Cells were incubated with varying concentrations of GZR18.
 - Receptor activation was measured, likely by quantifying the downstream production of cyclic AMP (cAMP).
 - The concentration of GZR18 that elicits 50% of the maximal response (EC₅₀) was calculated from the resulting dose-response curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

- Objective: To assess the effect of GZR18 on insulin secretion from pancreatic islets in a glucose-dependent manner.
- Methodology:
 - Pancreatic islets were isolated from mice.
 - The islets were perfused with solutions containing low and high glucose concentrations in the presence of varying doses of GZR18 (e.g., 30-90 nM).
 - The amount of insulin secreted into the perfusate was measured at different time points, often using an ELISA kit.
 - Dynamic insulin secretion was also visualized in real-time using fluorescence imaging with probes like PKZnR-5.

Pharmacokinetic Profiling in Animal Models

- Objective: To determine the pharmacokinetic profile (T_{1/2}, C_{max}, T_{max}) of GZR18.
- Methodology:
 - A single dose of GZR18 (e.g., 60 µg/kg) was administered to cynomolgus monkeys via intravenous (IV) or subcutaneous (SC) routes.
 - Blood samples were collected at predetermined time points after dosing.
 - The concentration of GZR18 in the plasma was quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
 - Pharmacokinetic parameters were calculated from the plasma concentration-time data.



[Click to download full resolution via product page](#)

Workflow for pharmacokinetic profiling of GZR18 in animal models.

Clinical Development and Formulations

GZR18 is under investigation in both injectable and oral formulations. The injectable version, administered subcutaneously, is being studied for once-weekly, bi-weekly, and once-monthly dosing regimens for weight management and T2DM. The oral tablet formulation is an innovative approach designed to improve patient compliance. It utilizes an absorption enhancer, N-[8-(2-hydroxybenzoyl)amino] caprylate (SNAC), to protect the peptide from degradation by pepsin in the stomach and facilitate its absorption, thereby enhancing bioavailability. Phase 1, 2, and 3 clinical trials are actively evaluating the safety, tolerability, pharmacokinetics, and efficacy of GZR18.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GZR18, a novel long-acting GLP-1 analog, demonstrated positive in vitro and in vivo pharmacokinetic and pharmacodynamic characteristics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 4. Gan & Lee Pharmaceuticals' Bi-weekly (twice a month) GLP-1 Receptor Agonist GZR18 Injection Achieved 17.29% Weight Loss at 30 Weeks in a Phase IIb Clinical Trial-Gan & Lee [ganlee.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GZR18 (Bofanglutide): A Technical Overview of its Physicochemical Properties and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383953#physicochemical-properties-of-gzr18]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com